Cas no 657-06-7 (2-Chloro-5-(trifluoromethyl)benzoic acid)

2-Chloro-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-trifluoromethylbenzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 5-trifluoromethyl-2-chlorobenzoic acid
- benzoic acid,2-chloro-5-(trifluoromethyl)
- m-Toluicacid, 6-chloro-a,a,a-trifluoro- (7CI,8CI)
- benzoic acid, 2-chloro-5-(trifluoromethyl)-
- 2-Chloro-5-(trifluoromethyl)benzoicacid
- 2-Chloro-5-trifluoromethyl-benzoic acid
- Maybridge1_003457
- PubChem7879
- PubChem1377
- HMS551F03
- WLXRKCGYQAKHSJ-UHFFFAOYSA-N
- WT145
- SBB003328
- 2-chloro5-tri
- DTXSID20350817
- EN300-78818
- SCHEMBL78221
- 6-CHLORO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLICACID
- 2-chloro5-trifluoromethylbenzoic acid
- FT-0601111
- 2-Chloro 5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-trifluoromethylbenzoicacid
- CCG-241313
- 657-06-7
- BP-13136
- Z1209415587
- SY021832
- 2-chloro-5-(trifluoromethyl)-benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid 98.5%
- MFCD00061094
- CS-0037468
- 2-chloro-5-(trifluoromethyl) benzoic acid
- AS-13560
- AC-26030
- AKOS000109294
- BB 0244854
- 2-Chloro-5-(trifluoromethyl)benzoic acid, 98%
- A20244
- AM61627
- DB-006076
- ALBB-037317
- DTXCID20301884
-
- MDL: MFCD00061094
- Inchi: 1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
- InChI Key: WLXRKCGYQAKHSJ-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(C(F)(F)F)=C([H])C=1C(=O)O[H]
Computed Properties
- Exact Mass: 223.98500
- Monoisotopic Mass: 223.9851915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- XLogP3: 3.7
Experimental Properties
- Color/Form: White powder.
- Melting Point: 93-96 °C (lit.)
- Boiling Point: 270.4℃ at 760 mmHg
- PSA: 37.30000
- LogP: 3.05700
- Solubility: Not determined
- FEMA: 3205
2-Chloro-5-(trifluoromethyl)benzoic acid Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2-Chloro-5-(trifluoromethyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloro-5-(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108108-25g |
2-Chloro-5-trifluoromethylbenzoic acid |
657-06-7 | 98% | 25g |
¥187.00 | 2024-05-05 | |
Enamine | EN300-78818-0.1g |
2-chloro-5-(trifluoromethyl)benzoic acid |
657-06-7 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Oakwood | 007838-100g |
2-Chloro-5-(trifluoromethyl)benzoic acid |
657-06-7 | 95% | 100g |
$187.00 | 2024-07-19 | |
eNovation Chemicals LLC | D553387-1g |
2-Chloro-5-trifluoroMethylbenzoic acid |
657-06-7 | 97% | 1g |
$200 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108108-5g |
2-Chloro-5-trifluoromethylbenzoic acid |
657-06-7 | 98% | 5g |
¥37.00 | 2024-05-05 | |
Enamine | EN300-78818-0.5g |
2-chloro-5-(trifluoromethyl)benzoic acid |
657-06-7 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Enamine | EN300-78818-100.0g |
2-chloro-5-(trifluoromethyl)benzoic acid |
657-06-7 | 95.0% | 100.0g |
$246.0 | 2025-03-21 | |
Fluorochem | 007838-25g |
2-Chloro-5-(trifluoromethyl)benzoic acid |
657-06-7 | 98% | 25g |
£44.00 | 2022-03-01 | |
Apollo Scientific | PC5584-5g |
2-Chloro-5-(trifluoromethyl)benzoic acid |
657-06-7 | 96% | 5g |
£15.00 | 2025-02-21 | |
Apollo Scientific | PC5584-25g |
2-Chloro-5-(trifluoromethyl)benzoic acid |
657-06-7 | 96% | 25g |
£20.00 | 2025-02-21 |
2-Chloro-5-(trifluoromethyl)benzoic acid Related Literature
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
Additional information on 2-Chloro-5-(trifluoromethyl)benzoic acid
Recent Advances in the Application of 2-Chloro-5-(trifluoromethyl)benzoic Acid (CAS 657-06-7) in Chemical Biology and Pharmaceutical Research
2-Chloro-5-(trifluoromethyl)benzoic acid (CAS 657-06-7) is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory and oncological pathways. Recent studies have highlighted its role in modulating protein-protein interactions and enhancing the pharmacokinetic properties of lead compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Chloro-5-(trifluoromethyl)benzoic acid as a building block for developing novel COX-2 inhibitors with improved selectivity profiles. The trifluoromethyl group was found to significantly enhance binding affinity to the target enzyme while the chloro substituent contributed to metabolic stability. Molecular docking simulations revealed unique interactions with the hydrophobic pocket of COX-2, suggesting potential for developing next-generation anti-inflammatory agents.
In the field of agrochemicals, researchers at Bayer AG recently patented (WO2023057432) several derivatives of 657-06-7 as potent fungicidal agents. The electron-withdrawing properties of the trifluoromethyl group were shown to disrupt fungal cell wall biosynthesis, with particular efficacy against Botrytis cinerea and Fusarium species. Field trials demonstrated 85-92% disease control at application rates significantly lower than current commercial standards.
Advanced material science applications have emerged from MIT's 2024 work on using 2-Chloro-5-(trifluoromethyl)benzoic acid as a precursor for liquid crystal materials. The compound's rigid aromatic core and polar substituents enabled the development of nematic phases with unusually wide temperature ranges (50-210°C), making it valuable for display technologies and optical devices. The research team achieved a 40% improvement in response times compared to conventional materials.
Recent synthetic methodology developments have significantly improved access to 657-06-7 derivatives. A Nature Communications (2024) paper described a photocatalytic decarboxylative coupling protocol that enables late-stage functionalization of the benzoic acid scaffold. This method allows for the introduction of diverse pharmacophores while maintaining the critical trifluoromethyl-chloro substitution pattern, opening new avenues for structure-activity relationship studies.
Toxicological assessments published in Regulatory Toxicology and Pharmacology (2023) have provided important safety data for this compound. While showing favorable acute toxicity profiles (LD50 > 2000 mg/kg in rodents), chronic exposure studies indicated the need for careful handling due to potential bioaccumulation of the trifluoromethyl moiety. These findings are informing the development of safer synthetic analogs and improved industrial handling protocols.
The pharmaceutical industry is showing increasing interest in 2-Chloro-5-(trifluoromethyl)benzoic acid as evidenced by recent clinical trial applications. A Phase I study (NCT05678944) is currently evaluating a kinase inhibitor derived from this scaffold for treating resistant forms of chronic lymphocytic leukemia. Preliminary results show promising target engagement with minimal off-target effects, attributed to the precise steric and electronic properties imparted by the compound's unique substitution pattern.
Looking forward, the unique combination of physicochemical properties offered by 657-06-7 continues to inspire innovative applications. Ongoing research is exploring its potential in PROTAC design, where the trifluoromethyl group may enhance ternary complex formation, and in radiopharmaceuticals where the chloro substituent allows for convenient isotopic labeling. The compound's versatility ensures it will remain a valuable tool in chemical biology and drug discovery pipelines for the foreseeable future.
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